3,6,8-Trichloroimidazo[1,2-a]pyrazine
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Overview
Description
3,6,8-Trichloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H2Cl3N3. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of three chlorine atoms at positions 3, 6, and 8 on the imidazo[1,2-a]pyrazine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloroimidazo[1,2-a]pyrazine typically involves the chlorination of imidazo[1,2-a]pyrazine. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trichloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
3,6,8-Trichloroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,8-Trichloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different reactivity and biological properties.
Imidazo[1,2-a]pyrazole: Features a pyrazole ring, which can influence its chemical behavior and applications.
Uniqueness
This compound’s specific substitution pattern allows for targeted chemical modifications and the exploration of diverse biological activities .
Properties
Molecular Formula |
C6H2Cl3N3 |
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Molecular Weight |
222.5 g/mol |
IUPAC Name |
3,6,8-trichloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H |
InChI Key |
CROMQJSHBAEUQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)Cl)Cl |
Origin of Product |
United States |
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